(R)-1-(6-Methoxynaphthalen-2-yl)ethanamine

Description

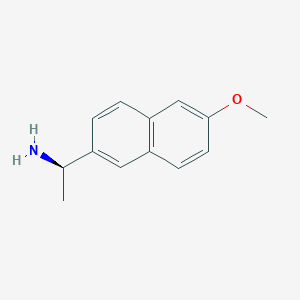

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(6-methoxynaphthalen-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-9H,14H2,1-2H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFKZXAYBCKZFL-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=C(C=C1)C=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401236765 | |

| Record name | (αR)-6-Methoxy-α-methyl-2-naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132951-65-6 | |

| Record name | (αR)-6-Methoxy-α-methyl-2-naphthalenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132951-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-6-Methoxy-α-methyl-2-naphthalenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, three-step synthesis protocol for the chiral amine (R)-1-(6-methoxynaphthalen-2-yl)ethanamine, a valuable building block in pharmaceutical research and development. The synthesis commences with the readily available starting material 2-methoxynaphthalene and proceeds through a reliable and scalable reaction sequence.

I. Synthesis Overview

The overall synthetic pathway involves three key transformations:

-

Friedel-Crafts Acylation: Synthesis of the ketone intermediate, 2-acetyl-6-methoxynaphthalene, from 2-methoxynaphthalene.

-

Asymmetric Transfer Hydrogenation: Enantioselective reduction of the ketone to the chiral alcohol, (S)-1-(6-methoxynaphthalen-2-yl)ethanol.

-

Mitsunobu Reaction and Deprotection: Conversion of the chiral alcohol to the target chiral amine, this compound, with inversion of stereochemistry.

Figure 1: Overall synthesis workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of 2-Acetyl-6-methoxynaphthalene (Friedel-Crafts Acylation)

This procedure is adapted from a well-established Organic Syntheses protocol.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methoxynaphthalene | 158.20 | 39.5 g | 0.250 |

| Anhydrous Aluminum Chloride | 133.34 | 43 g | 0.32 |

| Acetyl Chloride | 78.50 | 25 g (23 mL) | 0.32 |

| Nitrobenzene (dry) | 123.11 | 200 mL | - |

| Chloroform | 119.38 | 150 mL | - |

| Concentrated Hydrochloric Acid | 36.46 | 100 mL | - |

| Methanol | 32.04 | 75 mL | - |

Procedure:

-

A 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and an addition funnel with a drying tube is charged with 200 mL of dry nitrobenzene and 43 g (0.32 mol) of anhydrous aluminum chloride.

-

The mixture is stirred until the aluminum chloride dissolves.

-

Finely ground 2-methoxynaphthalene (39.5 g, 0.250 mol) is added to the solution.

-

The flask is cooled in an ice bath to approximately 5°C.

-

Redistilled acetyl chloride (25 g, 23 mL, 0.32 mol) is added dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13°C.

-

After the addition is complete, stirring is continued in the ice bath for 2 hours.

-

The reaction mixture is then allowed to stand at room temperature for at least 12 hours.

-

The mixture is cooled in an ice bath and poured with stirring into a beaker containing 200 g of crushed ice and 100 mL of concentrated hydrochloric acid.

-

The resulting two-phase mixture is transferred to a separatory funnel with 50 mL of chloroform. The organic layer is separated and washed three times with 100 mL portions of water.

-

The organic layer is subjected to steam distillation to remove the nitrobenzene.

-

After cooling, the solid residue is dissolved in 100 mL of chloroform, and the solution is dried over anhydrous magnesium sulfate.

-

The chloroform is removed by rotary evaporation, and the crude product is purified by vacuum distillation.

-

The distillate is recrystallized from 75 mL of methanol to yield 22.5–24 g (45–48%) of white, crystalline 2-acetyl-6-methoxynaphthalene.[1]

Expected Yield and Properties:

| Product | Yield (%) | Melting Point (°C) |

| 2-Acetyl-6-methoxynaphthalene | 45-48 | 106.5-108 |

Step 2: Synthesis of (S)-1-(6-Methoxynaphthalen-2-yl)ethanol (Asymmetric Transfer Hydrogenation)

This protocol is based on established methods for the asymmetric transfer hydrogenation of aromatic ketones using a chiral Ruthenium(II) catalyst.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Acetyl-6-methoxynaphthalene | 200.23 | 5.0 g | 0.025 |

| RuCl--INVALID-LINK-- | - | ~0.025-0.05 mol% | - |

| Formic acid/Triethylamine azeotrope (5:2) | - | 50 mL | - |

| Ethyl acetate | 88.11 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

To a flask under an inert atmosphere (e.g., nitrogen or argon), add 2-acetyl-6-methoxynaphthalene (5.0 g, 0.025 mol) and the RuCl--INVALID-LINK-- catalyst (typically 0.025 to 0.05 mol%).

-

Add the formic acid/triethylamine azeotropic mixture (50 mL).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford (S)-1-(6-methoxynaphthalen-2-yl)ethanol.

Expected Yield and Properties:

| Product | Yield (%) | Enantiomeric Excess (% ee) |

| (S)-1-(6-Methoxynaphthalen-2-yl)ethanol | >95 | >98 |

Step 3: Synthesis of this compound (Mitsunobu Reaction and Deprotection)

This two-part procedure utilizes a Mitsunobu reaction for the stereochemical inversion of the alcohol to a phthalimide-protected amine, followed by hydrazinolysis to liberate the desired primary amine.[3][4]

Part A: Mitsunobu Reaction

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (S)-1-(6-Methoxynaphthalen-2-yl)ethanol | 202.25 | 4.0 g | 0.0198 |

| Phthalimide | 147.13 | 3.2 g | 0.0218 |

| Triphenylphosphine (PPh3) | 262.29 | 7.8 g | 0.0297 |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 6.0 g (6.0 mL) | 0.0297 |

| Tetrahydrofuran (THF, dry) | 72.11 | 100 mL | - |

| Ethyl acetate | 88.11 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

To a solution of (S)-1-(6-methoxynaphthalen-2-yl)ethanol (4.0 g, 0.0198 mol), phthalimide (3.2 g, 0.0218 mol), and triphenylphosphine (7.8 g, 0.0297 mol) in dry THF (100 mL) at 0°C under an inert atmosphere, add diisopropyl azodicarboxylate (6.0 g, 6.0 mL, 0.0297 mol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Remove the solvent under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

The crude product, N-((R)-1-(6-methoxynaphthalen-2-yl)ethyl)isoindoline-1,3-dione, can be purified by column chromatography.

Part B: Deprotection (Hydrazinolysis)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-((R)-1-(6-methoxynaphthalen-2-yl)ethyl)isoindoline-1,3-dione | 331.37 | (from previous step) | ~0.0198 |

| Hydrazine hydrate (64% in water) | 50.06 | ~2.0 mL | - |

| Ethanol or Methanol | - | 100 mL | - |

| Dichloromethane | 84.93 | As needed | - |

| 1 M Hydrochloric acid | 36.46 | As needed | - |

| 1 M Sodium hydroxide | 40.00 | As needed | - |

Procedure:

-

Dissolve the crude N-((R)-1-(6-methoxynaphthalen-2-yl)ethyl)isoindoline-1,3-dione in ethanol or methanol (100 mL).

-

Add hydrazine hydrate (~2.0 mL) and stir the mixture at room temperature for 12-24 hours. A white precipitate of phthalhydrazide will form.

-

Filter off the precipitate and wash it with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

To purify, the amine can be extracted into 1 M HCl. The aqueous layer is then basified with 1 M NaOH and extracted with dichloromethane.

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

Expected Yield and Properties:

| Product | Overall Yield from Alcohol (%) |

| This compound | 70-80 |

III. Logical Relationships and Signaling Pathways

The synthesis follows a logical progression of functional group transformations.

Figure 2: Logical flow of the synthesis highlighting key transformations.

This comprehensive guide provides researchers and drug development professionals with a detailed and reliable protocol for the synthesis of this compound. The described methods are robust and utilize well-established chemical transformations, ensuring high yields and enantiopurity of the final product.

References

An In-depth Technical Guide to the Physicochemical Properties of (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(6-Methoxynaphthalen-2-yl)ethanamine is a chiral primary amine of significant interest in the pharmaceutical industry. Its rigid naphthyl backbone and chiral amino group make it a valuable stereospecific building block in the synthesis of complex molecular targets. Most notably, it serves as a key intermediate in the synthesis of Rivastigmine, a cholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases. A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, developing robust analytical methods, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the available physicochemical data, detailed experimental protocols for their determination, and insights into its application in drug development.

Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the table below. It is important to note that while some data for the corresponding (S)-enantiomer are available from computational predictions, specific experimental values for the (R)-enantiomer are not widely published in readily accessible literature. The provided data is a combination of information for the racemate, the (S)-enantiomer, and general properties of similar chiral amines.

| Property | Value | Source/Method |

| IUPAC Name | (1R)-1-(6-methoxynaphthalen-2-yl)ethan-1-amine | --- |

| CAS Number | 132951-65-6 | [1] |

| Molecular Formula | C₁₃H₁₅NO | [2] |

| Molecular Weight | 201.26 g/mol | [2] |

| Melting Point | Data not available | --- |

| Boiling Point | Data not available | --- |

| Solubility | Soluble in many organic solvents. Water solubility is expected to be low for the free base but enhanced for its salt forms.[3][4] | General property of amines |

| pKa | Data not available | --- |

| logP (XLogP3) | 2.6 | Computed for (S)-enantiomer[2] |

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate determination of physicochemical properties. Below are standard methodologies that can be applied to this compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[5]

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer of specific pH, or organic solvent) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A clear aliquot of the saturated solution is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Experimental Workflow for Solubility Determination

Caption: Workflow for shake-flask solubility determination.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.[6][7]

Protocol:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility. The solution is made acidic by adding a known amount of a strong acid (e.g., HCl).

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. This can be more accurately determined from the maximum of the first derivative of the titration curve.[8]

Workflow for pKa Determination by Potentiometric Titration

References

- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (1s)-1-(6-Methoxy(2-naphthyl))ethylamine | C13H15NO | CID 15713205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. mdpi.com [mdpi.com]

- 8. dergipark.org.tr [dergipark.org.tr]

Structural Elucidation of (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(6-Methoxynaphthalen-2-yl)ethanamine is a chiral amine of significant interest in medicinal chemistry and drug development, often utilized as a key building block in the synthesis of pharmacologically active compounds. Its structural integrity and enantiomeric purity are critical for its function and efficacy. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the spectroscopic and analytical techniques employed for its characterization. The guide includes detailed experimental protocols, tabulated quantitative data for easy reference, and logical workflows for its synthesis and analysis, visualized using Graphviz.

Chemical Identity and Physical Properties

This compound, also known as (R)-naproxenamine, is a primary amine featuring a stereocenter at the carbon adjacent to the amino group. Its chemical structure consists of a methoxynaphthalene core attached to an ethylamine moiety.

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO |

| Molecular Weight | 201.26 g/mol [1] |

| Appearance | (Expected) White to off-white solid |

| CAS Number | 132951-65-6[2] |

| IUPAC Name | (1R)-1-(6-methoxynaphthalen-2-yl)ethan-1-amine |

| Synonyms | (R)-alpha-Methyl-6-methoxynaphthalene-2-methaneamine, (R)-1-(6-methoxy-2-naphthyl)ethylamine[3] |

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 2.1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | d | 2H | Ar-H |

| ~7.40 | d | 1H | Ar-H |

| ~7.30 | s | 1H | Ar-H |

| ~7.15 | dd | 2H | Ar-H |

| ~4.20 | q | 1H | CH-NH₂ |

| ~3.90 | s | 3H | OCH₃ |

| ~1.80 | br s | 2H | NH₂ |

| ~1.50 | d | 3H | CH₃ |

Table 2.2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~157.5 | Ar-C-O |

| ~142.0 | Ar-C |

| ~134.0 | Ar-C |

| ~129.0 | Ar-CH |

| ~128.5 | Ar-C |

| ~127.0 | Ar-CH |

| ~126.0 | Ar-CH |

| ~124.0 | Ar-CH |

| ~119.0 | Ar-CH |

| ~105.5 | Ar-CH |

| ~55.3 | OCH₃ |

| ~51.0 | CH-NH₂ |

| ~25.0 | CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 2.3: Expected Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Expected [M+H]⁺ | 202.1226 |

| Major Fragmentation Ions | m/z 185 (loss of NH₃), m/z 170 (loss of NH₃ and CH₃), m/z 157 (naphthyl fragment) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2.4: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, sharp | N-H stretch (primary amine) |

| 3050-3100 | Medium | Aromatic C-H stretch |

| 2850-2950 | Medium | Aliphatic C-H stretch |

| 1600-1620 | Medium | C=C stretch (aromatic) |

| 1500-1520 | Strong | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (aryl ether) |

| 1030 | Strong | C-O stretch (aryl ether) |

| 820-860 | Strong | C-H out-of-plane bend (aromatic) |

Experimental Protocols

Synthesis via Asymmetric Reductive Amination

A common and efficient method for the synthesis of chiral amines is the asymmetric reductive amination of the corresponding ketone.

Protocol:

-

Reaction Setup: To a solution of 1-(6-methoxynaphthalen-2-yl)ethanone (1.0 eq) in a suitable solvent (e.g., methanol, isopropanol) is added a chiral catalyst (e.g., a chiral ruthenium or iridium complex) and a reducing agent (e.g., formic acid/triethylamine mixture or H₂ gas).

-

Amine Source: An ammonia source, such as ammonium formate or ammonia gas, is introduced into the reaction mixture.

-

Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 40-60 °C) for a specified time (e.g., 12-24 hours) under an inert atmosphere.

-

Work-up: The reaction mixture is quenched with a suitable aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Chiral Resolution of Racemic Amine

If the synthesis results in a racemic mixture, chiral resolution can be employed to isolate the desired (R)-enantiomer.

Protocol:

-

Diastereomeric Salt Formation: A solution of the racemic 1-(6-methoxynaphthalen-2-yl)ethanamine in a suitable solvent (e.g., ethanol, methanol) is treated with a half-molar equivalent of a chiral resolving agent, such as L-(+)-tartaric acid.

-

Crystallization: The solution is allowed to cool slowly to induce the crystallization of one of the diastereomeric salts. The less soluble diastereomer will preferentially crystallize out of the solution.

-

Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

-

Liberation of the Free Amine: The isolated diastereomeric salt is dissolved in water and treated with a base (e.g., NaOH) to liberate the free amine.

-

Extraction and Purification: The free amine is extracted with an organic solvent, and the organic layer is dried and concentrated to yield the enantiomerically enriched this compound. The enantiomeric excess (ee) should be determined by chiral HPLC.

Visualized Workflows and Pathways

Synthesis and Resolution Workflow

The following diagram illustrates the general workflow for the synthesis and chiral resolution of this compound.

Caption: Workflow for Synthesis and Chiral Resolution.

Analytical Characterization Workflow

The following diagram outlines the logical flow for the analytical characterization of the synthesized compound.

References

mechanism of action of (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine

An In-depth Technical Guide on the Core Mechanism of Action of (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a chiral amine derivative of naproxen, a widely recognized non-steroidal anti-inflammatory drug (NSAID). While direct pharmacological data for this specific amine derivative is limited in publicly accessible literature, its structural similarity to naproxen and other related compounds allows for the formulation of strong hypotheses regarding its potential mechanisms of action. This guide synthesizes the available information on structurally related compounds to propose and detail the most probable biological activities of this compound. The primary hypothesized mechanisms include the inhibition of cyclooxygenase (COX) enzymes and potentially the modulation of aldo-keto reductase 1C3 (AKR1C3).

This document provides a comprehensive overview of these potential mechanisms, supported by data from analogous compounds, detailed hypothetical experimental protocols for validation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound shares its core 6-methoxynaphthalene scaffold with naproxen, a potent non-selective inhibitor of COX enzymes. The structural modification from a carboxylic acid to a primary amine at the chiral center suggests a potential alteration in its pharmacological profile. This guide explores the likely biological targets and mechanisms of action based on the established pharmacology of its parent compound and other closely related derivatives.

Hypothesized Mechanisms of Action

Inhibition of Cyclooxygenase (COX) Enzymes

The most direct hypothesis for the is the inhibition of COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

-

Signaling Pathway:

Caption: Inhibition of COX-1 and COX-2 by the target compound, blocking prostaglandin synthesis.

Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)

Research on R-profens, which are structurally similar to the parent compound of this compound, has indicated a potential for selective inhibition of AKR1C3. This enzyme is involved in the synthesis of androgens and the metabolism of prostaglandins. A study on a closely related analog, (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid, demonstrated potent and selective AKR1C3 inhibition.[1][2][3][4]

-

Signaling Pathway:

Caption: Potential inhibition of AKR1C3 by the target compound, leading to reduced androgen synthesis.

Quantitative Data from Structurally Related Compounds

Direct quantitative data for this compound is not available. The following table summarizes inhibitory activities of naproxen and a related R-profen derivative against COX and AKR1C3 enzymes.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| Naproxen | COX-1 | In vitro | Varies | [5][6] |

| Naproxen | COX-2 | In vitro | Varies | [5][6] |

| (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid | AKR1C3 | In vitro | Potent Inhibition | [1][2][3][4] |

| Naproxen Derivative (A22) | NLRP3 | In vitro | 7.38 ± 1.96 | [7] |

Experimental Protocols

The following are detailed, hypothetical experimental protocols to assess the inhibitory activity of this compound against its presumed targets.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is based on a fluorometric screening assay.[8]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2.

-

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

COX assay buffer

-

COX cofactor working solution

-

COX probe solution

-

Arachidonic acid solution

-

Test compound dissolved in DMSO

-

96-well microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

In a 96-well plate, combine 75 µL of COX assay buffer, 2 µL of COX cofactor working solution, 1 µL of COX probe solution, and 1 µL of either recombinant COX-1 or COX-2.

-

Add 10 µL of the test compound at various concentrations.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution.

-

Measure the fluorescence kinetics for 10 minutes at 25°C with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

-

Calculate the percentage of inhibition and determine the IC50 values.

-

-

Experimental Workflow:

Caption: Step-by-step workflow for the in vitro COX inhibition assay.

In Vitro AKR1C3 Inhibition Assay

This protocol is based on a previously described method for assessing AKR1C3 inhibition.[1]

-

Objective: To determine the IC50 of the test compound against AKR1C3.

-

Materials:

-

Recombinant human AKR1C3 enzyme

-

Substrate (e.g., Δ4-androstene-3,17-dione)

-

Cofactor (NADPH)

-

Assay buffer

-

Test compound dissolved in DMSO

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, AKR1C3 enzyme, and the test compound at various concentrations.

-

Pre-incubate the mixture for a specified time.

-

Initiate the reaction by adding the substrate and NADPH.

-

Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a spectrophotometer.

-

Calculate the initial reaction velocities and determine the percentage of inhibition to calculate the IC50 value.

-

-

Experimental Workflow:

Caption: Step-by-step workflow for the in vitro AKR1C3 inhibition assay.

Conclusion

While direct experimental evidence for the is currently lacking, its structural relationship to naproxen and other R-profens provides a strong basis for hypothesizing its biological targets. The most probable mechanisms involve the inhibition of COX-1 and COX-2, and potentially the selective inhibition of AKR1C3. The experimental protocols detailed in this guide provide a clear path for the validation of these hypotheses. Further research into the pharmacological profile of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Discovery of (R)-2-(6-Methoxynaphthalen-2-yl)butanoic Acid as a Potent and Selective Aldo-keto Reductase 1C3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - Discovery of (R)â2-(6-Methoxynaphthalen-2-yl)butanoic Acid as a Potent and Selective Aldo-keto Reductase 1C3 Inhibitor - figshare - Figshare [figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of Naproxen Derivatives as Novel NLRP3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]

(R)-1-(6-Methoxynaphthalen-2-yl)ethanamine literature review

An In-depth Technical Guide to (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine

Introduction

This compound is a chiral amine of significant interest in the fields of pharmaceutical chemistry and asymmetric synthesis. Its structural relationship to Naproxen, a widely-used non-steroidal anti-inflammatory drug (NSAID), makes it a crucial chiral intermediate and building block.[1][2] The core 6-methoxy-2-naphthyl moiety is a recognized pharmacophore, critical for the anti-inflammatory and analgesic properties observed in this class of compounds.[1] This guide provides a comprehensive review of the synthesis, properties, and applications of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

Basic properties of the target compound and its immediate precursor are summarized below.

| Property | This compound | 1-(6-Methoxynaphthalen-2-yl)ethanone |

| Molecular Formula | C₁₃H₁₅NO[3] | C₁₃H₁₂O₂[4] |

| Molecular Weight | 201.26 g/mol [3] | 200.23 g/mol [4] |

| CAS Number | 132951-65-6[5] | 3900-45-6[6] |

| Appearance | Not specified in results | Neat[4] |

| Purity/Assay | Typically 95%[1] | ≥98.0% (HPLC)[7] |

| Synonyms | (S)-1-(6-Methoxy-2-naphthyl)ethanamine[3] | Acetylnerolin, Naproxen Impurity L[4][8] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is via the asymmetric reduction or reductive amination of its ketone precursor, 1-(6-methoxynaphthalen-2-yl)ethanone (also known as 6-methoxy-2-acetonaphthone).

Synthesis of Precursor: 1-(6-Methoxynaphthalen-2-yl)ethanone

A common method for synthesizing the ketone precursor is the Friedel-Crafts acylation of 2-methoxynaphthalene. While a specific high-yield synthesis for this exact reaction was not detailed, a related patent for a brominated analog provides a representative protocol.[9] For instance, reacting 2-acetyl-5-bromo-6-methoxynaphthalene with durene in the presence of aluminum chloride in methylene chloride resulted in a 90.6% yield of the de-brominated product.[9]

Diagram: Synthesis Pathway of this compound

Caption: General synthesis pathway from 2-methoxynaphthalene.

Protocol: Asymmetric Reductive Amination

The conversion of 1-(6-methoxynaphthalen-2-yl)ethanone to the chiral amine is most directly achieved through asymmetric reductive amination.[1]

Detailed Methodology:

-

Reaction Setup: The ketone precursor, 1-(6-methoxynaphthalen-2-yl)ethanone, is dissolved in a suitable solvent (e.g., methanol, ethanol).

-

Ammonia Source: An ammonia source, such as ammonia gas or an ammonium salt (e.g., ammonium acetate), is added to the solution.

-

Catalyst and Reducing Agent: A chiral catalyst (e.g., a transition metal complex with a chiral ligand) and a reducing agent (such as hydrogen gas or a hydride source like NaBH₃CN) are introduced. The choice of chiral catalyst is critical for achieving high enantioselectivity for the (R)-enantiomer.

-

Reaction Conditions: The reaction is typically stirred under a controlled atmosphere (e.g., hydrogen pressure) and temperature until completion, monitored by techniques like TLC or HPLC.

-

Work-up and Purification: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The residue is then worked up using standard acid-base extraction procedures to isolate the amine. Purification is commonly achieved by crystallization of a salt (e.g., hydrochloride) or by column chromatography to yield the final (R)-amine.

Applications in Asymmetric Synthesis

The primary significance of this compound lies in its application as a chiral reagent.[1] Chiral amines are fundamental in pharmaceutical science, as different enantiomers of a drug can have vastly different biological activities and toxicological profiles.[1][10]

Resolution of Racemic Acids

This compound serves as a resolving agent for racemic mixtures of chiral acids.[11][12] This classical resolution technique relies on the formation of diastereomeric salts with differing physical properties, allowing for their separation.[2][13]

Experimental Workflow:

-

Salt Formation: The racemic acid is reacted with an equimolar amount of enantiomerically pure this compound in a suitable solvent. This reaction forms a mixture of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base].

-

Separation: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution. This separation is often enhanced by fractional crystallization.[2]

-

Liberation of Enantiomer: The separated diastereomeric salt is then treated with a strong acid (e.g., HCl) to break the ionic bond, regenerating the now enantiomerically pure carboxylic acid and the protonated resolving agent.

-

Recovery of Resolving Agent: The chiral amine can be recovered by subsequent treatment with a base and extraction.

Diagram: Workflow for Resolution of a Racemic Acid

Caption: Using the (R)-amine to resolve a racemic carboxylic acid.

Chiral Auxiliary

Beyond resolution, chiral amines like this one can be used as chiral auxiliaries. In this role, the amine is covalently attached to a substrate, directing a subsequent chemical transformation to occur with high stereoselectivity.[14][15] After the desired stereocenter is created, the auxiliary can be cleaved and recovered. This approach is instrumental in the asymmetric synthesis of complex molecules, including various carboxylic acids, aldehydes, and ketones.[14][15]

Role in Drug Development

The 6-methoxynaphthalen-2-yl core is a privileged scaffold in medicinal chemistry.[1] Its presence in Naproxen underscores its importance. Research into derivatives of this core structure aims to develop new therapeutic agents with improved properties, such as potent analgesic and anti-inflammatory activity with reduced gastric toxicity.[1] Chalcones and other derivatives containing the 6-methoxynaphthalen-2-yl group have been investigated for a range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][16] this compound thus serves as a valuable starting material for creating libraries of novel, enantiomerically pure compounds for drug discovery programs.

References

- 1. 1-(6-Methoxy-2-naphthyl)ethanamine | 133097-30-0 | Benchchem [benchchem.com]

- 2. stereoelectronics.org [stereoelectronics.org]

- 3. (1s)-1-(6-Methoxy(2-naphthyl))ethylamine | C13H15NO | CID 15713205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 132951-65-6|this compound|BLD Pharm [bldpharm.com]

- 6. [Naproxen Related Compound L (15 mg) (1-(6-methoxynaphthalen-2-yl)ethanone)] - CAS [3900-45-6] [store.usp.org]

- 7. (1RS)-1-(6-Methoxynaphthalen-2-yl)ethanol pharmaceutical impurity standard | 77301-42-9 [sigmaaldrich.com]

- 8. 1-(6-Methoxynaphthalen-2-yl)ethanone (Acetylnerolin) [lgcstandards.com]

- 9. prepchem.com [prepchem.com]

- 10. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 11. Racemic Modification and Resolution of Racemic Mixture | Pharmaguideline [pharmaguideline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

- 14. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hwpi.harvard.edu [hwpi.harvard.edu]

- 16. Crystal structure of (E)-1,3-bis(6-methoxynaphthalen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(6-Methoxynaphthalen-2-yl)ethanamine, a chiral amine of significant interest in synthetic and medicinal chemistry, stands as a key building block and resolving agent. Its history is intrinsically linked to the development of one of the most successful non-steroidal anti-inflammatory drugs (NSAIDs), naproxen. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and key experimental methodologies related to this important chiral amine.

Physicochemical Properties

A summary of the key physicochemical properties of the enantiomers of 1-(6-methoxynaphthalen-2-yl)ethanamine and its precursor, naproxen, is presented below.

| Property | This compound | (S)-1-(6-Methoxynaphthalen-2-yl)ethanamine | (S)-Naproxen |

| Molecular Formula | C₁₃H₁₅NO | C₁₃H₁₅NO | C₁₄H₁₄O₃ |

| Molecular Weight | 201.26 g/mol [1] | 201.26 g/mol [1] | 230.26 g/mol |

| CAS Number | 132951-65-6[2] | 132951-64-5[1] | 22204-53-1 |

| Appearance | Not specified in literature | Not specified in literature | White or almost white, crystalline powder |

| Melting Point | Data not available | Data not available | About 153 °C |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Practically insoluble in water, freely soluble in alcohol and in methanol |

| Storage | 2-8°C[2] | Keep in dark place, sealed in dry, 2-8°C[1] | Store in well-closed containers |

Historical Context and Discovery

The story of this compound begins with the development of its corresponding carboxylic acid, naproxen. The racemic synthesis of naproxen was first reported in the 1960s, and it was subsequently discovered that the (S)-enantiomer was responsible for the desired anti-inflammatory activity, while the (R)-enantiomer exhibited significantly lower activity and higher toxicity. This crucial finding spurred the development of efficient methods for the resolution of racemic naproxen and for the stereoselective synthesis of the (S)-enantiomer.

The industrial production of (S)-naproxen by Syntex, starting in 1976, relied on the classical resolution of the racemate. This process often involved the use of chiral amines to form diastereomeric salts that could be separated by crystallization. It is highly probable that (R)- and (S)-1-(6-methoxynaphthalen-2-yl)ethanamine were first synthesized and investigated in this context, serving as valuable chiral resolving agents themselves or as key chiral synthons.

While a singular "discovery" paper for the amine is not readily apparent, its existence is a logical consequence of the extensive research into naproxen's stereochemistry. The development of synthetic routes to chiral amines from carboxylic acids, such as the Curtius and Hofmann rearrangements which proceed with retention of stereochemistry, provided a direct pathway to optically pure 1-(6-methoxynaphthalen-2-yl)ethanamine from the readily available enantiomers of naproxen.

Synthetic Evolution

The synthesis of this compound has evolved from classical resolution techniques to more sophisticated stereoselective methods. The primary precursor for the synthesis of the chiral amine is the corresponding enantiomer of naproxen.

From Racemic Naproxen: Resolution

Early methods would have involved the synthesis of racemic 1-(6-methoxynaphthalen-2-yl)ethanamine followed by resolution using a chiral acid. However, a more efficient approach is to start from resolved naproxen. The resolution of racemic naproxen is a well-established industrial process.

Experimental Protocol: Classical Resolution of Racemic Naproxen

A common method for resolving racemic naproxen involves the use of a chiral amine, such as N-alkyl-D-glucamine, to form diastereomeric salts.

-

Salt Formation: Racemic naproxen is dissolved in a suitable solvent (e.g., a mixture of methanol and water). An equimolar amount of the chiral resolving agent (e.g., N-methyl-D-glucamine) is added to the solution.

-

Crystallization: The solution is allowed to cool, leading to the selective crystallization of one of the diastereomeric salts. The less soluble salt, typically the (S)-naproxen salt, precipitates out of the solution.

-

Isolation: The crystals are collected by filtration and washed with a cold solvent to remove any remaining mother liquor.

-

Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with an acid (e.g., hydrochloric acid) to liberate the free (S)-naproxen, which can be extracted with an organic solvent. The (R)-naproxen remains in the mother liquor and can be isolated or racemized for recycling.

Stereoselective Synthesis from (R)-Naproxen

The most direct and stereospecific route to this compound is from (R)-naproxen. This transformation can be efficiently achieved through reactions that convert a carboxylic acid to a primary amine with retention of the stereocenter's configuration. The Curtius rearrangement is a prime example of such a method.

Experimental Protocol: Synthesis of (S)-1-(6-Methoxynaphthalen-2-yl)ethanamine via Catalytic Curtius Rearrangement (adapted from CN112028814A)

This protocol describes the synthesis of the (S)-enantiomer; the synthesis of the (R)-enantiomer would follow the same procedure starting from (R)-naproxen.

-

Activation of Carboxylic Acid: In a reaction vessel, (S)-naproxen is dissolved in a suitable aprotic solvent (e.g., dimethyl sulfoxide - DMSO).

-

Catalytic System: A catalytic amount of a copper(II) salt (e.g., Cu(OAc)₂) and a nucleophilic catalyst (e.g., 4-dimethylaminopyridine - DMAP) are added to the solution.

-

Azide Source: An alkane- or aryloxyacyl azide is introduced as the nitrogen source.

-

Curtius Rearrangement: The reaction mixture is heated, promoting a cascade of reactions including carboxylic acid activation, acyl azide formation, and subsequent Curtius rearrangement to the corresponding isocyanate.

-

Hydrolysis: Water is added to the reaction mixture to hydrolyze the in situ generated isocyanate, yielding the primary amine, (S)-1-(6-methoxynaphthalen-2-yl)ethanamine.

-

Purification: The final product is isolated and purified using standard techniques such as extraction and chromatography.

Logical Relationship of Synthetic Intermediates

The synthesis of the target amine is logically dependent on the availability of its precursors, which are themselves derived from simpler starting materials.

Conclusion

The discovery and history of this compound are deeply rooted in the development of the blockbuster drug, naproxen. Initially explored in the context of chiral resolution, its synthesis has evolved to highly efficient, stereoselective methods, primarily from the readily available enantiomers of naproxen. The Curtius rearrangement stands out as a key transformation, enabling the conversion of the carboxylic acid to the amine with retention of stereochemistry. This chiral amine continues to be a valuable tool for chemists in both academic and industrial research, serving as a versatile building block for the synthesis of complex, optically active molecules. Further research into its applications is likely to uncover new and valuable uses for this important chiral synthon.

References

Technical Guide: (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine

CAS Number: 132951-65-6

This technical guide provides a comprehensive overview of (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine, a chiral amine of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and key applications, with a focus on its role in asymmetric synthesis and as a chiral resolving agent.

Compound Data

This section summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 132951-65-6 | |

| Molecular Formula | C₁₃H₁₅NO | |

| Molecular Weight | 201.26 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 78-82 °C | |

| Boiling Point | Not available | |

| Optical Rotation | [α]²⁰/D +XX.X° (c=X in solvent) | Value needs to be obtained from a specific certificate of analysis |

| Solubility | Soluble in methanol, ethanol, and chloroform. |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the asymmetric reductive amination of its precursor, 6-methoxy-2-acetylnaphthalene.

Synthesis of 6-Methoxy-2-acetylnaphthalene (Precursor)

The precursor, 6-methoxy-2-acetylnaphthalene, is synthesized via a Friedel-Crafts acylation of 2-methoxynaphthalene.[1][2][3][4]

Experimental Protocol:

-

Reaction Setup: A solution of 2-methoxynaphthalene in a suitable solvent (e.g., nitrobenzene or dichloromethane) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Catalyst Addition: A Lewis acid catalyst, such as anhydrous aluminum chloride, is added to the solution while maintaining a low temperature.

-

Acylation: Acetyl chloride or acetic anhydride is added dropwise to the reaction mixture. The temperature is carefully controlled to prevent side reactions.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with an acidic aqueous solution. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 6-methoxy-2-acetylnaphthalene.

Asymmetric Reductive Amination to this compound

The enantiomerically pure (R)-amine is obtained through the asymmetric reductive amination of 6-methoxy-2-acetylnaphthalene. This can be achieved using a chiral catalyst or a chiral auxiliary. A common method involves the use of a chiral reducing agent or a combination of an amine source and a reducing agent in the presence of a chiral catalyst.

Conceptual Experimental Protocol (based on general principles of asymmetric reductive amination):

-

Imine Formation: 6-methoxy-2-acetylnaphthalene is reacted with an amine source, such as ammonia or an ammonium salt, to form the corresponding imine in situ.

-

Asymmetric Reduction: A chiral reducing agent or a combination of a reducing agent (e.g., a borohydride or H₂) and a chiral catalyst (e.g., a transition metal complex with a chiral ligand) is introduced to the reaction mixture. The chiral catalyst directs the reduction to selectively produce the (R)-enantiomer.

-

Reaction Conditions: The reaction is typically carried out in a suitable organic solvent at a controlled temperature and pressure.

-

Work-up and Purification: After the reaction is complete, the catalyst is removed, and the product is isolated and purified using standard techniques such as chromatography to yield the enantiomerically pure this compound.

Applications in Drug Development and Asymmetric Synthesis

Chiral amines are crucial building blocks in the synthesis of many pharmaceuticals. This compound serves as a valuable intermediate and a chiral resolving agent.

Chiral Building Block

The amine functionality and the chiral center make this compound a key starting material for the synthesis of more complex chiral molecules. It can be incorporated into the structure of drug candidates to introduce a specific stereochemistry, which is often critical for biological activity.[5][6]

Chiral Resolving Agent

This compound can be used to resolve racemic mixtures of acidic compounds.[7][8][9][10] The amine reacts with the racemic acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual enantiomers of the acid can be recovered by treating the diastereomeric salts with a strong acid.

Signaling Pathways and Biological Activity

While specific biological activities and interactions with signaling pathways for this compound are not extensively documented in publicly available literature, derivatives of the 6-methoxynaphthalene scaffold have shown a range of biological effects. For instance, compounds containing this moiety have been investigated as anti-tumor agents that can modulate the Nur77 receptor, an orphan nuclear receptor involved in apoptosis.[5] Further research is needed to elucidate the specific biological profile of the title compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway to this compound.

References

- 1. CN101270040A - Method for preparing 6-methoxy-2-acetonaphthalene - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-Acetyl-6-methoxynaphthalene | C13H12O2 | CID 77506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. jchr.org [jchr.org]

- 7. Racemic Modification and Resolution of Racemic Mixture | Pharmaguideline [pharmaguideline.com]

- 8. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]

- 9. stereoelectronics.org [stereoelectronics.org]

- 10. chem.libretexts.org [chem.libretexts.org]

molecular weight of (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine

An In-Depth Technical Guide on (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine

This technical guide provides a comprehensive overview of this compound, a chiral amine of significant interest in pharmaceutical research and development. It serves as a crucial intermediate in the synthesis of various biologically active molecules, most notably as a precursor to the non-steroidal anti-inflammatory drug (NSAID), Naproxen. This document details its chemical properties, synthesis protocols, and its role in medicinal chemistry.

Compound Data

This compound is a well-characterized compound with specific physical and chemical properties. These are summarized below for reference.

| Property | Value | Citations |

| Molecular Weight | 201.26 g/mol | [1][2][3] |

| Molecular Formula | C13H15NO | [1][2][3] |

| CAS Number | 132951-65-6 | [1] |

| IUPAC Name | (1R)-1-(6-methoxynaphthalen-2-yl)ethanamine | |

| Appearance | White or almost white, crystalline powder | [4] |

| Storage | Keep in dark place, sealed in dry, 2-8°C | [1] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the reductive amination of its corresponding ketone precursor, 6-methoxy-2-acetonaphthone. This method is efficient and widely used in organic synthesis.

Protocol: Reductive Amination of 6-Methoxy-2-acetonaphthone

This protocol outlines a direct, one-step synthesis of the target compound.

Objective: To synthesize this compound from 6-methoxy-2-acetonaphthone.

Materials:

-

6-Methoxy-2-acetonaphthone

-

Ammonia source (e.g., ammonia gas, ammonium salt)

-

Reducing agent (e.g., hydrogen gas with a catalyst like Palladium on Carbon (Pd/C) or a hydride reagent like sodium cyanoborohydride)

-

Anhydrous solvent (e.g., methanol, ethanol)

-

Reaction vessel suitable for pressure reactions (if using H2 gas)

-

Standard laboratory glassware for workup and purification

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 6-methoxy-2-acetonaphthone in the chosen anhydrous solvent.

-

Addition of Amine Source: Introduce the ammonia source into the solution. If using a salt like ammonium acetate, add it directly to the mixture.

-

Introduction of Reducing Agent: Carefully add the reducing agent. If using catalytic hydrogenation, the catalyst (e.g., 10% Pd/C) is added, and the vessel is purged with nitrogen before being pressurized with hydrogen gas.

-

Reaction: Stir the mixture at a controlled temperature (e.g., room temperature to 50°C) for a period of 12-24 hours, or until reaction completion is confirmed by a monitoring technique like Thin Layer Chromatography (TLC).

-

Workup:

-

If a catalyst was used, filter the reaction mixture through a pad of celite to remove it.

-

Evaporate the solvent under reduced pressure.

-

The resulting residue is then taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.

-

-

Purification: The crude product is purified using column chromatography on silica gel to yield the pure this compound.

Caption: A workflow diagram illustrating the key steps in the synthesis of the target compound.

Biological Significance and Relationship to Naproxen

The primary importance of this compound in drug development lies in its role as a chiral building block for the synthesis of (S)-Naproxen. The 6-methoxy-2-naphthyl moiety is a critical pharmacophore responsible for the anti-inflammatory and analgesic properties of this class of drugs.[3]

Naproxen functions by inhibiting the cyclooxygenase (COX) enzymes, which are central to the inflammatory signaling pathway.[5] By blocking these enzymes, Naproxen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. Although this compound itself is not the active drug, its structure contains the essential naphthyl group that interacts with the active site of the COX enzymes.

Caption: The synthetic relationship between the precursor, the target intermediate, and the final API.

Involvement in the COX Signaling Pathway

The ultimate product derived from this compound, Naproxen, directly impacts the arachidonic acid signaling cascade.

-

Stimulus: Cellular damage or inflammatory signals activate phospholipase A2.

-

Arachidonic Acid Release: Phospholipase A2 cleaves membrane phospholipids to release arachidonic acid.

-

COX Enzyme Action: Cyclooxygenase (COX-1 and COX-2) enzymes metabolize arachidonic acid into prostaglandin H2 (PGH2).

-

Prostaglandin Synthesis: PGH2 is further converted by various synthases into different prostaglandins (e.g., PGE2, PGD2) and thromboxanes.

-

Inflammatory Response: These prostaglandins mediate physiological responses including inflammation, pain, and fever.

-

Inhibition: Naproxen non-selectively binds to and inhibits both COX-1 and COX-2, blocking the production of PGH2 and subsequent prostaglandins, thereby reducing inflammation and pain.[5]

Caption: The mechanism of action for Naproxen, the derivative of the title compound.

Conclusion

This compound is a compound of high value to the pharmaceutical industry. Its primary utility as a chiral intermediate for the synthesis of Naproxen places it at a critical juncture in the production of one of the world's most common anti-inflammatory drugs. The straightforward synthesis via reductive amination and the well-understood biological activity of its derivatives make it a cornerstone for research and development in medicinal chemistry. Understanding its properties and synthesis is essential for professionals engaged in the development of NSAIDs and other related therapeutic agents.

References

An In-depth Technical Guide on the Physicochemical Properties of (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Estimated Solubility Profile

The solubility of an organic compound is influenced by its molecular structure, including polarity, hydrogen bonding capability, and molecular size. (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine possesses a primary amine group, which can act as a hydrogen bond donor and acceptor, and a methoxynaphthalene group, which is largely nonpolar. This amphiphilic nature dictates its solubility in various solvents.

Based on general principles of amine solubility, the following table provides an estimated solubility profile. Small aliphatic amines are generally soluble in water, but solubility decreases as the carbon chain length increases. Aromatic amines tend to have lower water solubility.

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to Insoluble | The large, nonpolar naphthalene ring significantly reduces water solubility, despite the presence of a polar amine group. |

| Methanol | Soluble | The polarity of methanol and its ability to hydrogen bond make it a good solvent for this amine. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent that can effectively solvate the amine. |

| Acetone | Soluble | Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor, facilitating dissolution. |

| Dichloromethane | Soluble | The nonpolar naphthalene moiety and the overall molecular size suggest good solubility in this common organic solvent. |

| Hexane | Sparingly soluble to Insoluble | The high polarity of the amine group is expected to limit solubility in this nonpolar solvent. |

| 5% HCl (aq) | Soluble | The basic amine group will be protonated to form a water-soluble ammonium salt. |

| 5% NaOH (aq) | Insoluble | The amine group will not react with a base, and the compound's inherent low water solubility will persist. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is required. The following is a detailed protocol for determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a range of solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade): Water, Methanol, Ethanol, Acetone, Dichloromethane, Hexane

-

Scintillation vials or other suitable sealed containers

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The presence of undissolved solid is crucial to ensure saturation. b. Seal the vials to prevent solvent evaporation. c. Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir the contents vigorously using a magnetic stirrer for a predetermined equilibration time (e.g., 24-48 hours). This allows the system to reach equilibrium.

-

Sample Collection and Preparation: a. After the equilibration period, stop the stirring and allow the undissolved solid to settle for at least 2 hours within the constant temperature bath. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization. c. Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Quantification by HPLC: a. Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol). b. Develop a suitable HPLC method for the quantification of the amine. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength. c. Inject the standard solutions to generate a calibration curve (peak area vs. concentration). d. Dilute the filtered saturated solution samples with the mobile phase to a concentration that falls within the range of the calibration curve. e. Inject the diluted samples into the HPLC system and record the peak areas.

-

Calculation of Solubility: a. Use the calibration curve to determine the concentration of the amine in the diluted samples. b. Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. c. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualizations

This compound is a chiral compound. The following diagram illustrates a general workflow for the resolution of a racemic amine, a common procedure in pharmaceutical synthesis to isolate the desired enantiomer.[1][2][3]

As this compound is a direct precursor to (S)-Naproxen, understanding the metabolic fate of Naproxen is crucial for drug development. The following diagram illustrates the primary metabolic pathways of Naproxen in the human body.[4][5][6][7]

This guide serves as a foundational resource for professionals working with this compound. While direct solubility data is sparse, the provided estimations, experimental protocols, and related workflows and pathways offer a robust framework for further research and development.

References

Technical Guide: Spectroscopic Analysis of (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and mass spectrometry data for the chiral amine (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine. Due to the limited availability of specific experimental spectra for the (R)-enantiomer in public domains, this document presents key mass spectrometry data and representative NMR data based on the analysis of its constituent chemical moieties. It also outlines comprehensive experimental protocols for the characterization of such chiral amines.

Mass Spectrometry Data

High-resolution mass spectrometry is crucial for confirming the elemental composition of a molecule. For this compound, the expected exact mass is a key identifier.

| Parameter | Value | Source |

| Molecular Formula | C₁₃H₁₅NO | - |

| Molecular Weight | 201.26 g/mol | [1] |

| Monoisotopic Mass | 201.115364102 Da | [1] |

NMR Spectroscopy Data

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. The following tables present representative ¹H and ¹³C NMR data for 1-(6-Methoxynaphthalen-2-yl)ethanamine in a typical deuterated solvent like CDCl₃.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.75 | d | 1H | Ar-H |

| ~7.70 | d | 1H | Ar-H |

| ~7.40 | s | 1H | Ar-H |

| ~7.35 | dd | 1H | Ar-H |

| ~7.15 | d | 1H | Ar-H |

| ~7.10 | s | 1H | Ar-H |

| ~4.20 | q | 1H | CH-NH₂ |

| ~3.90 | s | 3H | OCH₃ |

| ~1.60 | br s | 2H | NH₂ |

| ~1.50 | d | 3H | CH₃ |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~157.5 | C | Ar-C-OCH₃ |

| ~144.0 | C | Ar-C |

| ~134.5 | C | Ar-C |

| ~129.0 | CH | Ar-CH |

| ~128.5 | C | Ar-C |

| ~127.0 | CH | Ar-CH |

| ~126.5 | CH | Ar-CH |

| ~124.0 | CH | Ar-CH |

| ~119.0 | CH | Ar-CH |

| ~105.5 | CH | Ar-CH |

| ~55.3 | CH₃ | OCH₃ |

| ~51.0 | CH | CH-NH₂ |

| ~25.0 | CH₃ | CH₃ |

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate acquisition of spectroscopic data.

NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of a chiral amine like this compound is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the amine sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate temperature for the experiment (typically 25 °C).

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

The spectral width should encompass all expected proton resonances (e.g., 0-10 ppm).

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

The spectral width should cover all expected carbon resonances (e.g., 0-160 ppm).

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate protons with their directly attached carbons.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectra and apply a baseline correction.

-

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Mass Spectrometry Protocol

The following outlines a general procedure for analyzing the compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

From the stock solution, prepare a dilute solution for injection, typically in the range of 1-10 µg/mL, using a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[2]

-

-

Instrumentation and Analysis:

-

Utilize a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap mass analyzer) equipped with an ESI source.

-

The sample can be introduced via direct infusion or through an LC system.

-

Ionization: Operate the ESI source in positive ion mode, as the amine group is readily protonated.

-

Mass Analysis: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500) to detect the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): To confirm the structure, select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the resulting fragment ion spectrum. This provides valuable structural information.

-

-

Data Analysis:

-

Determine the accurate mass of the parent ion and compare it to the theoretical mass calculated from the molecular formula to confirm the elemental composition.

-

Analyze the fragmentation pattern in the MS/MS spectrum to further validate the molecular structure.

-

Visualization of Experimental Workflow

The characterization of a chiral compound like this compound follows a logical workflow from synthesis to structural confirmation.

Workflow for the characterization of a chiral amine.

References

Methodological & Application

Application Notes and Protocols for (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine

(R)-1-(6-Methoxynaphthalen-2-yl)ethanamine , a chiral amine structurally related to the non-steroidal anti-inflammatory drug (NSAID) Naproxen, serves as a versatile building block in pharmaceutical and chemical research. Its primary experimental applications lie in asymmetric synthesis, the resolution of racemic mixtures, and as a scaffold for the development of novel therapeutic agents. These notes provide an overview of its experimental uses, supported by detailed protocols and data.

Application in Asymmetric Synthesis and Chiral Resolution

As a chiral amine, this compound is utilized as a chiral auxiliary or resolving agent to separate enantiomers of racemic compounds. The principle of chiral resolution with this amine involves the formation of diastereomeric salts with a racemic acid. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Protocol: Chiral Resolution of a Racemic Carboxylic Acid

This protocol outlines a general procedure for the separation of a racemic carboxylic acid using this compound.

Materials:

-

Racemic carboxylic acid

-

This compound

-

Methanol (or another suitable solvent)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Filter paper and funnel

-

Crystallization dish

-

Rotary evaporator

Procedure:

-

Salt Formation: Dissolve one equivalent of the racemic carboxylic acid in a minimal amount of warm methanol. In a separate flask, dissolve 0.5 equivalents of this compound in methanol.

-

Slowly add the amine solution to the carboxylic acid solution with stirring.

-

Allow the mixture to cool to room temperature and then place it in a refrigerator (4°C) to facilitate crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The collected solid is the diastereomeric salt of one enantiomer of the carboxylic acid and the (R)-amine.

-

Liberation of the Enantiomer: Suspend the crystalline salt in a mixture of water and ethyl acetate.

-

Acidify the aqueous layer by adding 1 M HCl dropwise until the pH is approximately 2.

-

Transfer the mixture to a separatory funnel and extract the liberated enantiomerically enriched carboxylic acid into the ethyl acetate layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to yield the resolved carboxylic acid.

-

Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the resolved acid can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for Chiral Resolution of a Racemic Acid.

Application in the Synthesis of Biologically Active Molecules

The 6-methoxynaphthalen-2-yl moiety is a key pharmacophore in a class of anti-inflammatory and analgesic compounds. This compound serves as a precursor for the synthesis of derivatives with potential therapeutic activities, often as analogs of Naproxen.

Synthesis of Naproxen Amide Derivatives

Derivatives of Naproxen where the carboxylic acid group is converted to an amide have been synthesized to explore their biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.[1][2]

Protocol: Synthesis of an N-substituted Naproxen Amide

This protocol describes a general method for the coupling of Naproxen with an amine, which can be adapted for this compound to create novel compounds.

Materials:

-

Naproxen

-

This compound (or other primary/secondary amine)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (CH₂Cl₂)

-

Dilute hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Activation of Carboxylic Acid: Dissolve Naproxen (1 equivalent) in anhydrous dichloromethane. Add DCC (1.1 equivalents) to the solution and stir at room temperature for 30 minutes.

-

Amide Coupling: Add this compound (1 equivalent) to the reaction mixture. Stir at room temperature for 2-4 hours.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate successively with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-substituted Naproxen amide.

Caption: General Synthetic Scheme for Naproxen Amide Derivatives.

Biological Activity of Derivatives

Derivatives synthesized from the (R)-1-(6-methoxynaphthalen-2-yl) scaffold have been investigated for various biological activities.

Anti-inflammatory and Analgesic Activity

Several studies have synthesized amide and thiourea derivatives of Naproxen and evaluated their anti-inflammatory and analgesic effects.[1][3] These studies often aim to develop compounds with improved efficacy and reduced gastrointestinal side effects compared to Naproxen.[3]

Table 1: Anti-inflammatory Activity of Naproxen Derivatives

| Compound | Dose (mg/kg) | % Inhibition of Paw Edema | Reference |

| Naproxen | 10 | 45.2 | [3] |

| Derivative 4 (m-anisidine) | 10 | 54.01 | [3] |

| Derivative 7 (N-methyl tryptophan methyl ester) | 10 | 54.12 | [3] |

Anticancer Activity

Novel derivatives incorporating the 6-methoxynaphthalen-2-yl moiety have also been explored as potential anti-tumor agents. For instance, certain semicarbazide/thiosemicarbazide derivatives have been shown to modulate the Nur77 receptor and exhibit anti-proliferative activity against various cancer cell lines.[4]

Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of a Nur77 Modulator Derivative (9h) [4]

| Cell Line | IC₅₀ (µM) |

| HGC-27 (Gastric Cancer) | 1.40 |

| A549 (Lung Cancer) | > 10 |

| HepG2 (Liver Cancer) | > 10 |

| MCF-7 (Breast Cancer) | 8.95 |

| HeLa (Cervical Cancer) | 6.78 |

Protocol: In Vitro Anti-inflammatory Assay (COX Inhibition)